N-(1,2-benzoxazol-3-yl)-3-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,2-benzoxazol-3-yl)-3-methoxybenzenesulfonamide: is a chemical compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are often used in pharmaceutical and medicinal chemistry. The structure of this compound includes a benzoxazole ring fused with a methoxybenzenesulfonamide moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,2-benzoxazol-3-yl)-3-methoxybenzenesulfonamide typically involves the reaction of 1,2-benzoxazole with 3-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the production process. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1,2-benzoxazol-3-yl)-3-methoxybenzenesulfonamide can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry: N-(1,2-benzoxazol-3-yl)-3-methoxybenzenesulfonamide is used as a building block in organic synthesis to create more complex molecules with potential biological activities.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Research is ongoing to explore the compound’s potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1,2-benzoxazol-3-yl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Zonisamide: A benzoxazole derivative used as an anticonvulsant.
Risperidone: A benzisoxazole derivative used as an antipsychotic.
Paliperidone: Another benzisoxazole derivative with antipsychotic properties.
Uniqueness: N-(1,2-benzoxazol-3-yl)-3-methoxybenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike zonisamide, which is primarily used for its anticonvulsant activity, this compound has broader applications in medicinal chemistry and material science. Its methoxybenzenesulfonamide moiety also differentiates it from other benzoxazole and benzisoxazole derivatives, providing unique reactivity and interaction profiles.
Properties
IUPAC Name |
N-(1,2-benzoxazol-3-yl)-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c1-19-10-5-4-6-11(9-10)21(17,18)16-14-12-7-2-3-8-13(12)20-15-14/h2-9H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUQJPYCGRDRGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=NOC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49669274 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.